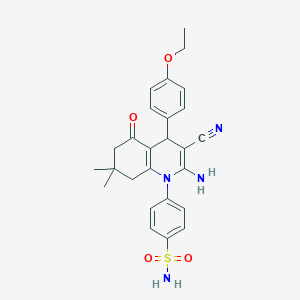

4-(2-Amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Amino-3-cyano-4-(4-Ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzolsulfonamid ist eine komplexe organische Verbindung, die zur Klasse der Chinolin-Derivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Aminogruppe, eine Cyanogruppe, eine Ethoxyphenylgruppe und eine Benzolsulfonamidgruppe umfasst.

Vorbereitungsmethoden

Die Synthese von 4-(2-Amino-3-cyano-4-(4-Ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzolsulfonamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch eine Povarov-Reaktion synthetisiert werden, die die Kondensation eines Anilinderivats, eines Aldehyds und eines Alkens beinhaltet.

Einführung von funktionellen Gruppen: Die Amino-, Cyano- und Ethoxyphenylgruppen werden durch nucleophile Substitutionsreaktionen eingeführt.

Sulfonamidbildung:

Industrielle Produktionsverfahren für diese Verbindung können die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatoren, umfassen, um höhere Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

4-(2-Amino-3-cyano-4-(4-Ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Chinolin-N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid können die Cyanogruppe in eine Aminogruppe umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten am Chinolinring einführen und so seine chemischen Eigenschaften verändern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren, Basen und organische Lösungsmittel. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

4-(2-Amino-3-cyano-4-(4-Ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivitäten.

Industrie: Die Verbindung wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-(2-Amino-3-cyano-4-(4-Ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzolsulfonamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität hemmen und so verschiedene biologische Wirkungen hervorrufen. Die genauen Wege und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 4-(2-Amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen zu 4-(2-Amino-3-cyano-4-(4-Ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzolsulfonamid umfassen andere Chinolin-Derivate mit unterschiedlichen Substituenten. Diese Verbindungen können ähnliche chemische Eigenschaften haben, unterscheiden sich aber in ihren biologischen Aktivitäten und Anwendungen. Einige Beispiele für ähnliche Verbindungen sind:

2-Amino-3-cyano-4-(4-Methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrochinolin: Diese Verbindung hat eine Methoxygruppe anstelle einer Ethoxygruppe.

2-Amino-3-cyano-4-(4-Chlorphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrochinolin: Diese Verbindung hat eine Chlorogruppe anstelle einer Ethoxygruppe.

2-Amino-3-cyano-4-(4-Fluorphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrochinolin: Diese Verbindung hat eine Fluorgruppe anstelle einer Ethoxygruppe.

Diese Variationen in den Substituenten können zu Unterschieden in Löslichkeit, Reaktivität und biologischer Aktivität führen und unterstreichen die Einzigartigkeit von 4-(2-Amino-3-cyano-4-(4-Ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzolsulfonamid.

Biologische Aktivität

The compound 4-(2-Amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a quinoline core linked to a benzenesulfonamide moiety, which enhances its solubility and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C27H30N4O3S, with a molecular weight of 538.6 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Research indicates that this compound acts primarily as an enzyme inhibitor , particularly targeting pathways involved in cancer and inflammation . It is believed to bind to specific enzymes, inhibiting their activity and thereby altering metabolic pathways crucial for disease progression .

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes associated with cancer cell proliferation and inflammatory responses. For instance:

- Cancer Pathways: It has been investigated for its ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses and tumorigenesis .

- Metabolic Pathways: By interfering with metabolic enzymes, the compound may modulate energy production pathways critical in cancer cells.

Antimicrobial Activity

Similar compounds within the quinoline class have demonstrated antimicrobial properties. The sulfonamide group can enhance antibacterial activity, making this compound a candidate for further development in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

A comparative analysis of structurally similar compounds highlights the unique features of this molecule that may contribute to its biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Quinoline Derivatives | Quinoline core | Antimicrobial |

| Sulfonamides | Sulfonamide group | Antibacterial |

| Aminoquinolines | Amino group + Quinoline | Antimalarial |

The specific combination of functional groups in this compound may enhance its solubility and biological activity compared to similar agents .

In vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example:

- Breast Cancer (MCF-7): The compound exhibited significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent.

- Colon Cancer (HCT-116): Similar activity was observed, suggesting broad-spectrum efficacy against different cancer types .

In vivo Studies

Preliminary animal studies have indicated that the compound may reduce tumor size and inhibit metastasis in models of breast and colon cancer. These findings support its potential for further development as a therapeutic agent .

Eigenschaften

CAS-Nummer |

339339-33-2 |

|---|---|

Molekularformel |

C26H28N4O4S |

Molekulargewicht |

492.6 g/mol |

IUPAC-Name |

4-[2-amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C26H28N4O4S/c1-4-34-18-9-5-16(6-10-18)23-20(15-27)25(28)30(17-7-11-19(12-8-17)35(29,32)33)21-13-26(2,3)14-22(31)24(21)23/h5-12,23H,4,13-14,28H2,1-3H3,(H2,29,32,33) |

InChI-Schlüssel |

QIASHYHZBOLTFY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)S(=O)(=O)N)N)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.